5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol
Description
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated aromatic compound featuring a phenolic core substituted with a benzyl group bearing additional chloro and hydroxyl groups. Structurally, it consists of two interconnected phenolic rings: one with a chlorine atom at position 5 and a hydroxymethyl group at position 2, and the second ring substituted with chlorine at position 4 and a hydroxyl group at position 2 (Figure 1).
The presence of multiple chlorine atoms and hydroxyl groups enhances lipid solubility and binding affinity to biological targets, a feature shared with other chlorinated phenols .
Properties
IUPAC Name |
5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,16-17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWWZKCZCXDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CC2=C(C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153286 | |
| Record name | Phenol, 2,2'-methylenebis(5-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-74-3 | |
| Record name | Phenol, 2,2'-methylenebis(5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3947 | |
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| Record name | Phenol, 2,2'-methylenebis(5-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2′-Methylenebis[5-chlorophenol] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7S74V27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed activation of formaldehyde to generate a benzyl cation intermediate, which undergoes electrophilic aromatic substitution with activated phenolic rings. Hydroxyl groups on both phenolic precursors act as ortho/para-directing groups, favoring substitution at the 5-position of one ring and the 4-position of the other. Typical conditions involve:
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Catalyst : Concentrated hydrochloric acid or AlCl3
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Temperature : 80–100°C
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Solvent : Aqueous ethanol or acetic acid
For example, a mixture of 5-chloro-2-hydroxyphenol and 4-chloro-2-hydroxyphenol reacts with paraformaldehyde under reflux in acetic acid, yielding the target compound after 12 hours.
Challenges and Optimization
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Regioselectivity : Competing substitution at alternative positions (e.g., 3- or 6-) may occur. Steric hindrance from chloro substituents mitigates this issue.
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Side Reactions : Over-alkylation or polymerization is minimized by controlling formaldehyde stoichiometry (1:2 molar ratio of formaldehyde to total phenol).
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Yield : Reported yields range from 65–78% after recrystallization from ethanol-water.
Multi-Component Condensation Methods
Recent advances in one-pot multi-component reactions (MCRs) offer efficient pathways for complex phenolic architectures. Inspired by benzo[a]phenazinone syntheses, this method leverages microwave-assisted catalysis.
Reaction Design
A one-pot assembly of 5-chloro-2-hydroxyphenol, 4-chloro-2-hydroxyphenol, and formaldehyde is catalyzed by heteropoly acids (e.g., H3PW12O40) under microwave irradiation:
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Catalyst : H3PW12O40 (5 mol%)
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Solvent : Ethanol-water (1:1)
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Temperature : 80°C (microwave, 300 W)
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Time : 20–30 minutes
This approach achieves 85–92% yield by enhancing reaction kinetics and reducing side products.
Advantages Over Conventional Methods
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Efficiency : Three bonds (two C–C, one C–O) form in a single step.
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Sustainability : Aqueous ethanol and recyclable catalysts align with green chemistry principles.
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Scalability : Microwave systems enable rapid scale-up without compromising yield.
Sulfonate Protection and Coupling Strategy
Protecting hydroxyl groups as sulfonate esters prevents unwanted side reactions during coupling, as demonstrated in nitration processes.
Stepwise Synthesis
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Protection :
-
Coupling :
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Deprotection :
Critical Analysis
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Complexity : Additional steps increase synthesis time but improve regiochemical fidelity.
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Cost : Methanesulfonyl chloride and pyridine raise material costs compared to other methods.
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts | Multi-Component | Sulfonate Protection |
|---|---|---|---|
| Yield (%) | 65–78 | 85–92 | 68 |
| Reaction Time | 12–24 hours | 20–30 minutes | 11 hours |
| Scalability | Moderate | High | Low |
| Environmental Impact | Moderate (acidic waste) | Low (green solvents) | High (toxic byproducts) |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound is characterized by its phenolic structure, which includes two chlorine atoms and a hydroxyl group. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell death. The presence of chlorine enhances its reactivity and effectiveness against a broad spectrum of microorganisms.
Chemistry
- Synthesis : 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol serves as a starting material for synthesizing more complex molecules. It is utilized in organic synthesis due to its reactive nature.
Biology
- Antimicrobial Properties : The compound has been extensively studied for its antimicrobial properties. It is effective against various bacteria and fungi, making it a candidate for disinfectant formulations .
Medicine
- Therapeutic Potential : Research indicates potential therapeutic effects in antimicrobial formulations, particularly in treating infections caused by resistant strains of bacteria.
Industry
- Disinfectants and Antiseptics : The compound is widely used in the production of disinfectants and antiseptics due to its efficacy in killing pathogens .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an effective alternative in clinical settings.
Case Study 2: Industrial Application in Disinfectants
Another research project focused on the formulation of disinfectants using this compound. The study evaluated the stability and efficacy of the disinfectant over time under various environmental conditions. Results indicated that the compound maintained its antimicrobial properties even after prolonged exposure to heat and humidity, making it suitable for industrial applications.
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)
- Structure: Differs in the substituent at position 2: triclosan has a dichlorophenoxy ether group, while the target compound features a (4-chloro-2-hydroxyphenyl)methyl group.
- Properties :
- Applications: Broad-spectrum antimicrobial agent in consumer products ; inhibits bacterial enoyl-ACP reductase (InhA) .
- Toxicity : Linked to endocrine disruption and antibiotic resistance .
5-(4-Chloro-2-Methoxyphenyl)-2-Cyanophenol
- Structure: Biphenyl derivative with methoxy and cyano substituents.
- Properties: Molecular weight: 243.69 g/mol. Log Pow: Estimated lower than triclosan due to the polar cyano group.
Di-Triclosan Derivatives (e.g., Compound 2 from )
- Structure : Hybrid molecules combining triclosan-like motifs with triazole linkers.
- Activity :
Mechanistic and Application Differences
- Target Specificity :
- Environmental Impact :
- Therapeutic Potential: Di-triclosan derivatives show promise against tuberculosis , while the target compound’s applications are speculative but likely aligned with antimicrobial or enzymatic inhibition roles.
Biological Activity
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol, also known by its CAS number 1215-74-3, is a phenolic compound recognized for its significant antimicrobial properties . This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by two chlorine substituents and a hydroxyl group on a phenolic ring. This configuration enhances its reactivity and biological efficacy. The presence of chlorine atoms is critical for its antimicrobial action, as they contribute to the compound's ability to disrupt microbial cell membranes.
The primary mechanism through which this compound exerts its antimicrobial effects involves:
- Disruption of Cell Membranes : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.
- Broad-Spectrum Activity : It has demonstrated effectiveness against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi .
In Vitro Studies
Numerous studies have evaluated the antimicrobial efficacy of this compound:
- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC for this compound varies depending on the microorganism tested. For instance, it showed potent activity against Staphylococcus epidermidis and Candida albicans with MIC values ranging between 62.5 µg/mL to 1000 µg/mL .
Comparative Analysis
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 62.5 |
| Escherichia coli | 125 |
| Candida albicans | 1000 |
This table summarizes the antimicrobial potency of this compound against selected pathogens.
Case Studies
- Antimicrobial Efficacy in Clinical Settings : A study conducted on various clinical isolates demonstrated that this compound effectively reduced microbial load in infected wounds, showcasing its potential as a topical antiseptic agent.
- Cytotoxicity Assessment : Cytotoxicity tests using the MTT assay on several human cell lines (A549, T47D, L929, and HeLa) indicated that while the compound exhibits strong antimicrobial properties, it does not significantly affect normal cell proliferation at therapeutic concentrations .
Applications in Medicine and Industry
Due to its effective antimicrobial properties, this compound is utilized in:
- Disinfectants : Commonly incorporated into formulations aimed at reducing microbial contamination in healthcare settings.
- Antiseptics : Employed in topical applications for wound care and infection control.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis can be approached via Friedel-Crafts alkylation or nucleophilic substitution, given its diarylmethane structure. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, adjusted to minimize side products like over-alkylation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
Comparative studies of similar chlorinated diarylmethanes suggest yields improve with slow addition of electrophiles (e.g., benzyl halides) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). DEPT-135 helps distinguish CH₂ and CH₃ groups.
- GC/MS : Derivatize phenolic -OH groups (e.g., silylation) to improve volatility and enable precise mass analysis (e.g., EI-MS for fragmentation patterns) .
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Methodological Answer:
- Purification validation : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% before measuring properties.
- Controlled crystallization : Recrystallize from ethanol/water to isolate polymorphs, which may explain melting point variations .
- Solubility profiling : Conduct shake-flask experiments in buffered solutions (pH 2–12) to account for ionization effects .
Advanced Research Questions
Q. How can computational modeling guide the study of this compound’s reactivity and intermolecular interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites.
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the phenolic -OH group .
- Solvent effect modeling : Apply COSMO-RS to predict solubility parameters in non-aqueous solvents .
Q. What experimental strategies resolve contradictions in its reported biological activity?
Methodological Answer:
- Dose-response standardization : Use IC₅₀ assays with positive controls (e.g., chlorophenol derivatives) to normalize bioactivity data.
- Metabolite profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-HRMS to identify active vs. inactive metabolites .
- Epistatic analysis : Compare gene expression profiles (RNA-seq) in treated vs. untreated cell lines to isolate mechanistic pathways .
Q. How to design environmental fate studies for this compound?
Methodological Answer:
- Degradation kinetics : Perform photolysis experiments under UV light (λ = 254 nm) and measure half-life via HPLC.
- Partition coefficients : Determine log using the slow-stirring method to assess bioaccumulation potential .
- Microbial degradation : Screen soil microbiota in OECD 301B tests to identify biodegradation pathways .
Methodological Framework Integration
Q. How to align research on this compound with broader theoretical frameworks (e.g., QSAR, green chemistry)?
Methodological Answer:
- QSAR modeling : Compile a dataset of chlorophenol derivatives to correlate substituent effects (e.g., Hammett σ values) with toxicity .
- Atom economy assessment : Evaluate synthetic routes using E-factor calculations (waste per product mass) to prioritize green chemistry principles .
- Lifecycle analysis : Map environmental release pathways using STAN software to inform risk assessment frameworks .
Data Analysis and Contradiction Resolution
Q. What statistical approaches reconcile conflicting data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Multivariate regression : Apply PLS regression to SAR datasets, weighting variables like lipophilicity (log ) and steric parameters (Taft ).
- Cluster analysis : Group compounds by substituent patterns (e.g., hierarchical clustering) to identify outliers in bioactivity data .
- Meta-analysis : Aggregate published IC₅₀ values using random-effects models to quantify heterogeneity and adjust for publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
